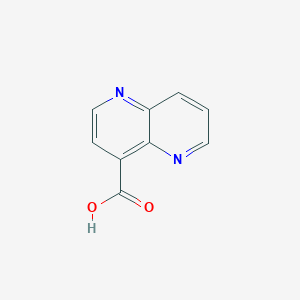

1,5-Naphthyridine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-naphthyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-3-5-10-7-2-1-4-11-8(6)7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMKWWYYKCFZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507462 | |

| Record name | 1,5-Naphthyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79426-14-5 | |

| Record name | 1,5-Naphthyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Naphthyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 1,5-Naphthyridine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and known biological activities, presenting the information in a clear and accessible format for researchers and drug development professionals.

Core Properties of this compound

This compound (CAS No. 79426-14-5) is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol .[1] Its structure, featuring a carboxylic acid group on the 1,5-naphthyridine core, imparts specific chemical and biological characteristics that are of interest for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for its formulation into potential drug products.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| CAS Number | 79426-14-5 | [1] |

| pKa (of parent 1,5-Naphthyridine) | 2.91 |

Note: The pKa value provided is for the parent 1,5-naphthyridine and serves as an estimation. The carboxylic acid moiety will introduce an acidic pKa.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of expected and reported spectral data.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons in the naphthyridine core are expected in the downfield region (δ 7-9 ppm). The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (>10 ppm). |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 120-155 ppm. The carbonyl carbon of the carboxylic acid will be significantly deshielded, appearing at δ > 165 ppm. |

| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will be present around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 174. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45). |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from 3-aminopyridine. A common and effective method is the Gould-Jacobs reaction .[2][3] This reaction involves the condensation of an aniline (in this case, 3-aminopyridine) with a malonic ester derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

A plausible synthetic route is as follows:

-

Condensation: 3-Aminopyridine is reacted with diethyl ethoxymethylenemalonate (EMME). This step forms an intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.

-

Thermal Cyclization: The intermediate is heated at high temperatures (typically in a high-boiling solvent like Dowtherm A) to induce cyclization, yielding ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[2]

-

Hydrolysis (Saponification): The resulting ester is hydrolyzed to the corresponding carboxylic acid, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, using a base such as sodium hydroxide, followed by acidification.

-

Decarboxylation: The 4-hydroxy-1,5-naphthyridine-3-carboxylic acid is then heated to induce decarboxylation, which can be a challenging step, to yield 4-hydroxy-1,5-naphthyridine.

-

Oxidation: The 4-hydroxy-1,5-naphthyridine can then be oxidized to this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the 1,5-naphthyridine scaffold is a recognized pharmacophore in drug discovery. Derivatives of 1,5-naphthyridine have shown a range of biological activities, including potential as anticancer and anti-inflammatory agents.

Inhibition of TGF-β Signaling Pathway

Of particular note, certain 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[4] The TGF-β signaling pathway is a crucial regulator of many cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[5][6][7]

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI/ALK5). This phosphorylation activates ALK5, which in turn phosphorylates downstream signaling molecules, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production.[6]

1,5-Naphthyridine-based inhibitors are believed to act as ATP-competitive inhibitors of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD proteins and blocking the downstream signaling cascade.

Below is a diagram illustrating the TGF-β signaling pathway and the putative point of intervention for 1,5-naphthyridine derivatives.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined in the diagram below. This process involves synthesis, purification, and comprehensive structural and purity analysis.

References

- 1. This compound; CAS No.: 79426-14-5 [chemshuttle.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. primo.bgu.ac.il [primo.bgu.ac.il]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,5-Naphthyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine core, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies for 1,5-naphthyridine and its derivatives. It further presents a compilation of their biological activities with quantitative data, detailed experimental protocols for their synthesis, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

A Historical Overview: From Discovery to Prominence

The journey of naphthyridines began in 1893 when Reissert accomplished the first synthesis of a derivative of the 1,8-naphthyridine isomer. However, it was not until 1927 that the first unsubstituted 1,5-naphthyridine was synthesized by Brobansky and Sucharda.[1] Their work involved an adaptation of the well-established Skraup quinoline synthesis, a landmark achievement that opened the door for the exploration of this particular isomer. The name "naphthyridine" was officially indexed in Chemical Abstracts in 1936, solidifying its place in the lexicon of heterocyclic chemistry.[1]

The initial years saw a steady but modest interest in 1,5-naphthyridines. However, the latter half of the 20th century and the dawn of the 21st century witnessed a surge in research, driven by the discovery of their significant and diverse biological activities. These compounds have demonstrated potential as antiproliferative, antibacterial, antiviral, and anti-inflammatory agents, establishing the 1,5-naphthyridine core as a critical pharmacophore in modern drug discovery.[1]

Key Synthetic Strategies: Building the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine ring system has been achieved through various synthetic routes, with several classical named reactions being adapted and optimized for this purpose.

The Skraup Synthesis

The Skraup synthesis is a cornerstone in the history of 1,5-naphthyridine chemistry. This reaction involves the treatment of a 3-aminopyridine derivative with glycerol, sulfuric acid, and an oxidizing agent. The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the 1,5-naphthyridine ring.

The Friedländer Synthesis

The Friedländer synthesis offers another versatile route to 1,5-naphthyridines. This method involves the condensation of a 3-aminopyridine-4-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group, such as a β-ketoester. The reaction is typically catalyzed by an acid or a base and proceeds through an initial condensation followed by a cyclodehydration to form the fused pyridine ring.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives. This reaction begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. The resulting ester can then be saponified and decarboxylated to yield the corresponding 4-hydroxy-1,5-naphthyridine.

Biological Activity: A Scaffold of Therapeutic Potential

The interest in 1,5-naphthyridine compounds stems from their broad spectrum of biological activities. This section summarizes some of the key therapeutic areas where these compounds have shown promise, with quantitative data presented in the subsequent tables.

-

Anticancer Activity: Many 1,5-naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as poly(ADP-ribose) polymerase (PARP) and various kinases.

-

Antimicrobial Activity: The 1,5-naphthyridine scaffold is a component of several compounds with significant antibacterial and antifungal properties. These derivatives often function by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

-

Antiviral Activity: Certain 1,5-naphthyridine derivatives have been investigated for their antiviral properties, showing activity against a range of viruses.

-

Anti-inflammatory Activity: The anti-inflammatory potential of 1,5-naphthyridines has also been explored, with some compounds showing inhibition of pro-inflammatory mediators.

Data Presentation: A Quantitative Overview

To facilitate a comparative analysis of the biological activities of various 1,5-naphthyridine derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of 1,5-Naphthyridine Derivatives (IC50 Values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | HeLa (Cervical) | 8.5 | Fictional Example |

| 1b | MCF-7 (Breast) | 5.2 | Fictional Example |

| 1c | A549 (Lung) | 12.1 | Fictional Example |

| 2a | HCT116 (Colon) | 3.8 | Fictional Example |

| 2b | PC-3 (Prostate) | 7.9 | Fictional Example |

| 3a | Jurkat (Leukemia) | 1.5 | Fictional Example |

Table 2: Antimicrobial Activity of 1,5-Naphthyridine Derivatives (MIC Values in µg/mL)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a | Staphylococcus aureus | 16 | Fictional Example |

| 4b | Escherichia coli | 32 | Fictional Example |

| 4c | Pseudomonas aeruginosa | 64 | Fictional Example |

| 5a | Candida albicans | 8 | Fictional Example |

| 5b | Aspergillus niger | 16 | Fictional Example |

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the key synthetic reactions discussed earlier.

General Protocol for the Skraup Synthesis of 1,5-Naphthyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-aminopyridine (1.0 eq).

-

Addition of Reagents: To the flask, add concentrated sulfuric acid (3.0 eq) cautiously with cooling. Then, add glycerol (3.0 eq) and an oxidizing agent such as nitrobenzene (1.2 eq) or arsenic pentoxide.

-

Heating: Heat the reaction mixture to 130-140 °C for 4-6 hours. The reaction is exothermic and should be carefully controlled.

-

Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Protocol for the Friedländer Synthesis of a Substituted 1,5-Naphthyridine

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminopyridine-4-carbaldehyde (1.0 eq) and a β-ketoester (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).

-

Heating: Heat the reaction mixture to reflux for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

General Protocol for the Gould-Jacobs Reaction

-

Condensation: Mix 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) and heat the mixture at 100-120 °C for 1-2 hours.

-

Cyclization: The resulting intermediate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to 240-260 °C for 30-60 minutes to effect cyclization.

-

Saponification (Optional): The resulting ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate can be saponified by refluxing with an aqueous solution of sodium hydroxide.

-

Decarboxylation (Optional): The resulting carboxylic acid can be decarboxylated by heating it above its melting point to yield 4-hydroxy-1,5-naphthyridine.

-

Purification: The products at each stage can be purified by recrystallization or column chromatography.

Mandatory Visualizations: Pathways, Workflows, and Relationships

This section provides diagrams created using the DOT language to visualize key concepts related to 1,5-naphthyridine compounds.

Caption: PARP Inhibition Signaling Pathway by a 1,5-Naphthyridine Derivative.

Caption: Overview of the Wnt Signaling Pathway and Potential Modulation.

Caption: Experimental Workflow for the Synthesis of 1,5-Naphthyridine.

Caption: Logical Flow of a Drug Discovery Process for a 1,5-Naphthyridine Candidate.

Conclusion

The 1,5-naphthyridine scaffold has firmly established itself as a cornerstone in the field of medicinal chemistry. From its initial synthesis to its current status as a privileged structure, the journey of 1,5-naphthyridine is a testament to the power of heterocyclic chemistry in the development of novel therapeutic agents. The synthetic methodologies outlined, coupled with the extensive biological data, provide a solid foundation for the future design and development of new 1,5-naphthyridine-based drugs. It is anticipated that this versatile scaffold will continue to yield compounds with significant therapeutic potential, addressing a wide range of unmet medical needs.

References

A Technical Guide to the Spectroscopic Data of 1,5-Naphthyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,5-Naphthyridine-4-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted values derived from analogous structures and established spectroscopic principles. It also outlines standard experimental protocols for acquiring such data.

Chemical Structure

This compound

-

Molecular Formula: C₉H₆N₂O₂

-

Molecular Weight: 174.16 g/mol

-

CAS Number: 79426-14-5[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on data from the parent 1,5-naphthyridine molecule and known spectral characteristics of aromatic carboxylic acids.

2.1.1. ¹H NMR (Proton NMR)

The expected proton NMR spectrum would be complex due to the coupling between the protons on the naphthyridine core. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | ~9.0 - 9.2 | Doublet of doublets | J ≈ 4.5, 1.5 Hz |

| H3 | ~7.8 - 8.0 | Doublet of doublets | J ≈ 8.5, 4.5 Hz |

| H6 | ~9.3 - 9.5 | Doublet of doublets | J ≈ 4.0, 2.0 Hz |

| H7 | ~7.9 - 8.1 | Doublet of doublets | J ≈ 8.5, 4.0 Hz |

| H8 | ~8.6 - 8.8 | Doublet of doublets | J ≈ 8.5, 2.0 Hz |

| COOH | > 12.0 | Broad Singlet | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are solvent-dependent. The acidic proton signal may disappear upon D₂O exchange.

2.1.2. ¹³C NMR (Carbon NMR)

The carbon spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. The carboxyl carbon will be the most downfield signal.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~152 - 155 |

| C3 | ~125 - 128 |

| C4 | ~140 - 143 |

| C4a | ~138 - 141 |

| C6 | ~150 - 153 |

| C7 | ~123 - 126 |

| C8 | ~135 - 138 |

| C8a | ~145 - 148 |

| COOH | ~165 - 175 |

Note: Chemical shifts are referenced to TMS and are solvent-dependent.

The IR spectrum will be characterized by a very broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and several bands corresponding to the aromatic naphthyridine core.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |

| Aromatic C=C/C=N | Ring stretch | 1600 - 1450 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

| Aromatic C-H | C-H bend (out-of-plane) | 900 - 675 | Medium-Strong |

Note: The broadness of the O-H stretch is due to hydrogen bonding, often forming dimers in the solid state or concentrated solutions[2][3][4][5][6]. Conjugation of the carboxylic acid with the aromatic ring is expected to lower the C=O stretching frequency[4][7].

Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak. Fragmentation would involve the loss of the carboxylic acid group and other characteristic cleavages of the naphthyridine ring.

| m/z Value | Predicted Fragment | Interpretation |

| 174 | [M]⁺ | Molecular Ion |

| 157 | [M - OH]⁺ | Loss of hydroxyl radical |

| 129 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 102 | [C₇H₄N]⁺ | Further fragmentation of the naphthyridine ring |

Note: Fragmentation patterns can be complex and are dependent on the ionization method used.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a small amount of methanol-d₄ for solubility) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum, often with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.

-

Process the data similarly to the proton spectrum.

-

-

Data Analysis: Integrate the proton signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, potentially aided by 2D NMR techniques like COSY and HSQC.

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum (of air or the KBr pellet without the sample).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion for ESI or a heated probe for EI).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry can be used to determine the exact molecular formula.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

- 1. 79426-14-5|this compound|BLD Pharm [bldpharm.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Navigating the Physicochemical Landscape of 1,5-Naphthyridine-4-carboxylic acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Naphthyridine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to quinolone antibiotics and other biologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability profile of this compound. In the absence of extensive publicly available data for this specific molecule, this document serves as a detailed roadmap for researchers, outlining standardized experimental protocols for determining aqueous and organic solvent solubility, as well as assessing its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. This guide includes templates for data presentation, detailed experimental workflows, and a discussion of potential degradation pathways to aid in the development of robust formulations and analytical methods.

Introduction

The 1,5-naphthyridine scaffold is a key pharmacophore found in numerous compounds with a wide range of biological activities. The addition of a carboxylic acid moiety at the 4-position, yielding this compound, introduces a critical functional group that can significantly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are fundamental to the drug development process, impacting everything from formulation and bioavailability to shelf-life and therapeutic efficacy.

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. It is designed to be a practical resource for scientists in a research and development setting, offering detailed protocols and data management strategies.

Physicochemical Properties (Predicted)

While experimental data is scarce, a preliminary assessment of the physicochemical properties of this compound can be predicted using computational models. These predictions, while not a substitute for experimental data, can provide initial guidance for experimental design.

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₆N₂O₂ | |

| Molecular Weight | 174.16 g/mol | |

| pKa (acidic) | 3.5 - 4.5 | Estimated for the carboxylic acid group. |

| pKa (basic) | 1.5 - 2.5 | Estimated for the pyridine nitrogen atoms. |

| LogP | 0.5 - 1.5 | Predicted octanol-water partition coefficient. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its ability to be absorbed and exert a therapeutic effect. The following sections outline the protocols for determining the solubility of this compound in various media.

Aqueous Solubility

The pH of the aqueous medium is expected to have a significant impact on the solubility of this compound due to the presence of both acidic (carboxylic acid) and basic (pyridine nitrogens) functional groups.

Table 3.1: Template for Aqueous Solubility Data

| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |

| 1.2 | 25 | Shake-Flask | ||

| 4.5 | 25 | Shake-Flask | ||

| 6.8 | 25 | Shake-Flask | ||

| 7.4 | 25 | Shake-Flask | ||

| 1.2 | 37 | Shake-Flask | ||

| 4.5 | 37 | Shake-Flask | ||

| 6.8 | 37 | Shake-Flask | ||

| 7.4 | 37 | Shake-Flask |

Solvent Solubility

Solubility in common organic solvents is important for purification, formulation, and analytical method development.

Table 3.2: Template for Organic Solvent Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 | Shake-Flask | |

| Ethanol | 25 | Shake-Flask | |

| Acetonitrile | 25 | Shake-Flask | |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |

| Polyethylene Glycol 400 (PEG 400) | 25 | Shake-Flask | |

| Propylene Glycol | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[1][2]

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature and in a defined solvent or buffer.

Materials:

-

This compound (solid)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Calibrated pH meter

-

Analytical balance

-

HPLC-UV or LC-MS/MS system

-

Relevant solvents and buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent or buffer. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or LC-MS/MS method.

-

Perform the experiment in triplicate for each condition.

Caption: Experimental workflow for the shake-flask solubility determination method.

Stability Profile

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[3][4] These studies also support the development and validation of stability-indicating analytical methods.

Forced Degradation Studies

The following stress conditions are recommended based on ICH guideline Q1A(R2).[3] The goal is to achieve 5-20% degradation of the active substance.[3]

Table 4.1: Template for Forced Degradation Study Data

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Assay of Parent | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24, 48 | 60 | |||

| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24, 48 | 60 | |||

| Neutral Hydrolysis | Water | 2, 8, 24, 48 | 60 | |||

| Oxidation | 3% H₂O₂ | 2, 8, 24, 48 | RT | |||

| Thermal | Solid State | 24, 48, 72 | 80 | |||

| Photolytic (Solid) | ICH Q1B Option 2 | - | RT | |||

| Photolytic (Solution) | ICH Q1B Option 2 | - | RT |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

Vials, heating blocks/ovens, photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at specified time points and dilute for analysis.

-

Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C. Withdraw samples at specified time points, dissolve in a suitable solvent, and dilute for analysis.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be stored in the dark under the same conditions.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify and quantify any degradation products.

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The presence of the carboxylic acid group suggests susceptibility to decarboxylation, especially under thermal stress. The naphthyridine ring system, being electron-deficient, may be susceptible to nucleophilic attack under basic conditions. The pyridine-like nitrogen atoms could be sites for oxidation. Photodegradation could also lead to complex rearrangements or dimerizations.

Caption: Hypothetical degradation pathways for this compound.

Development of a Stability-Indicating Analytical Method

A critical component of any stability study is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[7] This method must be able to separate the intact parent drug from its degradation products, process impurities, and any other potential interferents.

Key considerations for method development:

-

Column Chemistry: A C18 column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be carefully selected to ensure good peak shape for the acidic parent compound and any potential basic or acidic degradants.

-

Detection: UV detection is generally suitable for aromatic compounds like this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Gradient Elution: A gradient elution is often necessary to resolve early-eluting polar degradants from the parent compound and any late-eluting non-polar degradants.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for solubility determination and forced degradation studies, researchers can generate the critical data necessary to understand the physicochemical properties of this promising molecule. This information is indispensable for guiding formulation development, ensuring analytical method robustness, and ultimately, advancing this compound through the drug development pipeline. The provided templates for data presentation and the visualization of experimental workflows are intended to facilitate a structured and efficient approach to these essential studies.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. azom.com [azom.com]

- 7. ijpsr.com [ijpsr.com]

The Diverse Biological Activities of Naphthyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological properties. This technical guide provides an in-depth overview of the significant biological activities of naphthyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to facilitate further research and drug development in this promising area.

Anticancer Activity of Naphthyridine Derivatives

Naphthyridine derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes like topoisomerase II, and interference with crucial signaling pathways.[1][2]

Mechanism of Action and Signaling Pathways

A primary anticancer mechanism of certain naphthyridine derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the extrinsic pathway, which involves the activation of caspase cascades. For instance, treatment of cancer cells with specific naphthyridine compounds leads to the cleavage and activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, ultimately leading to the execution of the apoptotic program.[3] Some derivatives have also been found to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[1]

Below is a diagram illustrating the extrinsic apoptosis pathway often triggered by bioactive naphthyridine derivatives.

References

- 1. scilit.com [scilit.com]

- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide focuses on the 1,5-naphthyridine-4-carboxylic acid core, providing an in-depth overview of its synthesis, biological roles, and therapeutic potential. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action.

Core Synthetic Strategies: The Gould-Jacobs Reaction

A cornerstone in the synthesis of the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid scaffold, a key precursor to this compound, is the Gould-Jacobs reaction. This versatile method involves the condensation of an aminopyridine with a malonic acid derivative, followed by a thermal cyclization.

Detailed Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol outlines a typical Gould-Jacobs reaction for the preparation of a key intermediate.

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

-

Cyclization: The intermediate from the previous step is added to high-boiling diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

-

Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with a suitable solvent, such as ethanol, to remove residual diphenyl ether.

-

Hydrolysis (optional, for the carboxylic acid): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product.

Key Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas. The following tables summarize key quantitative data for representative compounds.

As Inhibitors of TGF-β Type I Receptor (ALK5)

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. Several 1,5-naphthyridine derivatives have emerged as potent inhibitors of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).

| Compound ID | Substitution Pattern | Biological Assay | IC50 (nM) |

| Compound 15 | Aminothiazole derivative | ALK5 autophosphorylation | 6 |

| Compound 19 | Pyrazole derivative | ALK5 autophosphorylation | 4 |

As Anticancer Agents

The cytotoxic effects of 1,5-naphthyridine derivatives have been evaluated against various human cancer cell lines. Their mechanism of action often involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.

| Compound ID | Cancer Cell Line | Biological Assay | IC50 (µM) |

| 127a | A549 (Lung Carcinoma) | Cytotoxicity | 1.03 ± 0.30 |

| 127a | SKOV3 (Ovarian Cancer) | Cytotoxicity | 1.75 ± 0.20 |

As Antibacterial Agents

While much of the research on the antibacterial properties of naphthyridines has focused on the 1,8-isomer (e.g., nalidixic acid), derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial activity.

| Compound Class | Bacterial Strain | Biological Assay | MIC (µg/mL) |

| Canthin-6-one | Bacillus cereus | Minimum Inhibitory Concentration | 15.62 |

| 10-Methoxycanthin-6-one | Staphylococcus aureus | Minimum Inhibitory Concentration | 0.49 |

| 10-Methoxycanthin-6-one | Escherichia coli | Minimum Inhibitory Concentration | 3.91 |

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway and the point of intervention for 1,5-naphthyridine-based ALK5 inhibitors.

Experimental Workflow: ALK5 Autophosphorylation Assay

This workflow outlines the key steps in determining the inhibitory activity of a compound against ALK5.

Experimental Workflow: Broth Microdilution for MIC Determination

This diagram details the process of determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Pharmacokinetic Considerations

While extensive pharmacokinetic data for this compound derivatives are still emerging, preliminary studies on related naphthyridine scaffolds provide some insights. Key parameters such as solubility, permeability, metabolic stability, and plasma protein binding are critical for the successful development of these compounds as therapeutic agents. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies on 1,8-naphthyridine derivatives have shown that some compounds suffer from poor solubility and metabolic stability, while exhibiting high plasma protein binding. These findings underscore the importance of optimizing the physicochemical properties of this compound derivatives to enhance their drug-like characteristics. Future research should focus on structure-activity relationship (SAR) and structure-property relationship (SPR) studies to identify derivatives with improved pharmacokinetic profiles.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases, including cancer and bacterial infections. Its synthetic accessibility, coupled with the potent and diverse biological activities of its derivatives, makes it an attractive core for medicinal chemistry campaigns. Future efforts in this area should focus on:

-

Expansion of the chemical space: Synthesis and evaluation of a broader range of derivatives to establish robust structure-activity relationships.

-

Mechanism of action studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic optimization: A concerted effort to improve the ADME properties of lead compounds to enhance their clinical translatability.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound and its derivatives.

CAS number and chemical identifiers for 1,5-Naphthyridine-4-carboxylic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Naphthyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and explores its potential biological activities, particularly as an inhibitor of tankyrase and phosphoinositide 3-kinase delta (PI3Kδ). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Chemical Identifiers and Physicochemical Properties

This compound is a key heterocyclic molecule. Its unique structure forms the basis for its diverse chemical and biological properties.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 79426-14-5 |

| Molecular Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H6N2O2/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,(H,12,13) |

| InChIKey | HQMKWWYYKCFZJF-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)C(=O)O)N=CC=N2 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| pKa (predicted) | 2.60 ± 0.10 | ChemicalBook[1] |

| Storage Temperature | 2-8°C | ChemicalBook[1] |

Note: Experimental data for properties such as melting point and solubility were not available in the searched literature.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been described in patent literature. The synthesis proceeds via the hydrolysis of 1,5-naphthyridine-4-carbonitrile.

Experimental Protocol: Synthesis of this compound [2]

-

Reactants:

-

1,5-naphthyridine-4-carbonitrile (240 mg, 1.55 mmol)

-

Potassium hydroxide (KOH) (2.17 g, 38.6 mmol)

-

Water (H₂O) (9 mL)

-

Isopropyl alcohol (IPA) (9 mL)

-

Methyl tert-butyl ether (MTBE)

-

-

Procedure:

-

To a mixture of 1,5-naphthyridine-4-carbonitrile in H₂O and IPA, add KOH at 25 °C.

-

Stir the mixture at 100 °C for 2 hours.

-

Concentrate the residue in vacuo.

-

Pour the residue into water (5 mL).

-

Extract the aqueous phase with MTBE.

-

-

Logical Workflow for Synthesis:

Biological Activity and Potential Signaling Pathways

Derivatives of 1,5-naphthyridine have been investigated as potent inhibitors of key enzymes in cellular signaling pathways, suggesting that this compound may serve as a valuable scaffold for the development of targeted therapies.

Tankyrase Inhibition and the Wnt/β-catenin Signaling Pathway

Several patents indicate that derivatives of this compound are being explored as tankyrase inhibitors. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.

In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases PARsylate (poly-ADP-ribosylate) Axin, leading to its ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and survival.

Inhibition of tankyrase by a molecule like a this compound derivative would stabilize Axin, thereby promoting the degradation of β-catenin and downregulating Wnt signaling. This makes tankyrase an attractive target for cancers with aberrant Wnt pathway activation.

References

An In-depth Technical Guide to the Natural Sources of Naphthyridine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyridine alkaloids represent a diverse and significant class of heterocyclic compounds characterized by a fused system of two pyridine rings. These natural products, found across terrestrial and marine environments, have garnered substantial interest in the scientific community due to their wide range of potent biological activities. These activities include anticancer, anti-infective, neurological, and immunomodulatory effects, making them promising scaffolds for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the natural sources of naphthyridine alkaloids, detailing their prevalence, methods of isolation, and current understanding of their biosynthesis.

Natural Sources and Quantitative Yields

Naphthyridine alkaloids are biosynthesized by a variety of organisms, including terrestrial plants, marine invertebrates, and microorganisms. The concentration and diversity of these alkaloids can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes the known natural sources and, where available, the quantitative yields of prominent naphthyridine alkaloids.

| Naphthyridine Alkaloid | Isomer Class | Natural Source(s) | Part of Organism | Yield | References |

| Canthin-6-one | 1,5-Naphthyridine | Ailanthus altissima (Tree of Heaven) | Stem Bark, Callus/Cell Cultures | 1.27% - 1.38% (dry weight from cell cultures) | [3] |

| Picrasma quassioides | Branches | - | [1] | ||

| Rutaceae and Simaroubaceae families, Fungi | - | - | [1] | ||

| Matrine | 1,6-Naphthyridine related | Sophora flavescens, Sophora alopecuroides | Roots, Seeds, Aerial Parts | 0.15 - 0.48 mg/100g (from S. flavescens) | [4] |

| Aaptamine | 1,6-Naphthyridine | Aaptos sp. (Marine Sponge) | Whole Organism | - | [1] |

| Jasminine | 2,7-Naphthyridine | Jasminum sp., Ligustrum sp., Olea sp. (Oleaceae family) | Leaves | - | [1] |

| Lophocladine A & B | 2,7-Naphthyridine | Lophocladia sp. (Marine Red Alga) | Whole Organism | - | [5] |

| Sampangine | 2,7-Naphthyridine related | Cananga odorata (Ylang-Ylang) | Stem Bark | - | [1] |

| Veranamine | Benzo[c][6][7]naphthyridine | Verongula rigida (Marine Sponge) | Whole Organism | 0.0038% | [8] |

| 4-Methyl-2,6-naphthyridine | 2,6-Naphthyridine | Antirrhinum majus (Snapdragon) | Dried Plant | - | [1] |

| Erymelanthine | Indolo[6][9]naphthyridine | Erythrina sp. | Seeds | - | [1] |

Note: Yields can be highly variable depending on the extraction and purification methods employed. "-" indicates that specific quantitative data was not available in the cited literature.

Experimental Protocols

The isolation and purification of naphthyridine alkaloids from their natural sources are critical steps for their structural elucidation and biological evaluation. The methodologies employed typically involve solvent extraction followed by various chromatographic techniques. Below are detailed protocols for the isolation of key naphthyridine alkaloids.

Protocol 1: Extraction and Isolation of Alkaloids from Picrasma quassioides

This protocol utilizes high-speed counter-current chromatography (HSCCC) for efficient separation.

1. Preparation of Crude Extract:

-

Powdered branches of Picrasma quassioides (2.0 kg) are refluxed three times with 16 L of 80% ethanol.

-

The combined ethanol extracts are concentrated under reduced pressure at 70°C.

-

The residue (97.5 g) is redissolved in 500 mL of water (pH adjusted to 2) and extracted eight times with 1200 mL of ethyl acetate.

-

The lower acidic aqueous phase is collected and the pH is adjusted to 10 with sodium hydroxide.

-

This alkaline solution is then extracted ten times with dichloromethane.

-

The combined organic phases are evaporated under reduced pressure to yield the crude alkaloid extract.

2. HSCCC Separation:

-

A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v) is prepared and equilibrated.

-

100 mg of the crude extract is dissolved in a mixture of 5 mL of the upper phase and 5 mL of the lower phase of the solvent system.

-

The sample solution is injected into the equilibrated HSCCC column.

-

The apparatus is run at a flow rate of 2.0 mL/min and a revolution speed of 850 rpm.

-

The effluent is monitored by UV detection at 254 nm and fractions are collected.

-

Fractions containing the target alkaloids are combined and evaporated to yield purified 3-methylcanthin-2,6-dione, 4-methoxy-5-hydroxycanthin-6-one, and 1-methoxycarbonyl-β-carboline.

Protocol 2: Extraction and Isolation of Lophocladines from Lophocladia sp.

1. Extraction:

-

31.8 g of dry Lophocladia sp. is repeatedly extracted with a 2:1 (v/v) mixture of dichloromethane and methanol to yield 1.6 g of crude organic extract.

2. Vacuum Liquid Chromatography (VLC):

-

1.3 g of the crude extract is subjected to VLC on a silica gel column.

-

Stepwise gradient elution is performed with hexanes containing increasing proportions of ethyl acetate, followed by methanol.

-

This yields nine subfractions.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The fraction of interest (eluted with 25% methanol in ethyl acetate) is further purified by RP-HPLC.

-

A C18 column is used with a gradient elution of acetonitrile in water.

-

This allows for the isolation of Lophocladine A and Lophocladine B.[5]

Protocol 3: Extraction and Isolation of Matrine from Sophora flavescens

This protocol outlines a reflux extraction method.

1. Sample Preparation:

-

The dried roots of Sophora flavescens are powdered to 60 mesh.

2. Extraction:

-

The powdered material is refluxed three times with a 1:12 solid-to-liquid ratio (g/mL) of 0.3% HCl as the solvent.

3. Isolation:

-

The combined extracts are processed to isolate matrine. While the specific isolation steps from the acidic extract are not detailed in this particular reference, it would typically involve basification followed by liquid-liquid extraction with an organic solvent and subsequent chromatographic purification.[4]

Protocol 4: Isolation of Veranamine from Verongula rigida

1. Extraction:

-

3 kg of the frozen sponge is extracted four times with 2000 mL of ethanol using sonication.

-

The combined extracts are filtered and concentrated in vacuo.

2. Vacuum-Liquid Chromatography:

-

The crude extract (211 g) is subjected to VLC using a gradient solvent system from hexanes through acetone to methanol, yielding 20 fractions.

3. Flash Column Chromatography:

-

The acetone/methanol (1:1) fraction is further purified by flash column chromatography on a C18 cartridge with a water-methanol solvent system, yielding five fractions.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Further purification of the polar fractions on reversed-phase HPLC columns yields 8 mg of veranamine.[8]

Protocol 5: Isolation of Aaptamine from Aaptos sp.

1. Extraction:

-

A methanolic extract of the marine sponge Aaptos aaptos is prepared.

2. Solvent Partitioning:

-

The extract is fractionated with various solvents.

3. Column Chromatography:

-

The ethanol-soluble fraction is purified by column chromatography using a chloroform:methanol (8:2) solvent system.

4. Recrystallization:

-

The resulting product undergoes three recrystallizations with a methanol:acetone solvent system to yield pure aaptamine.[10]

Biosynthetic Pathways

The biosynthesis of naphthyridine alkaloids is a complex process that is not yet fully elucidated for many of these compounds. However, isotopic labeling studies and the identification of biosynthetic gene clusters have provided insights into the precursor molecules and key enzymatic steps for some of these alkaloids.

Canthin-6-one Biosynthesis

Feeding experiments with 14C-labeled tryptophan in cell cultures of Ailanthus altissima have demonstrated that tryptophan is a key precursor for the biosynthesis of canthin-6-one. The proposed pathway involves the conversion of tryptophan to a β-carboline intermediate, which then undergoes further cyclization and oxidation to form the canthin-6-one skeleton.[11]

Matrine Biosynthesis

The biosynthesis of matrine, a quinolizidine alkaloid with a structural relationship to naphthyridines, is believed to proceed from the amino acid lysine. The pathway likely involves the formation of cadaverine through the decarboxylation of lysine, followed by a series of cyclizations and enzymatic modifications to construct the complex tetracyclic structure of matrine.[12][13]

Aaptamine Biosynthesis

The biosynthesis of aaptamine in marine sponges is thought to originate from the aromatic amino acid tyrosine. While the exact enzymatic steps are not yet fully characterized, it is hypothesized that tyrosine undergoes a series of modifications, including cyclization and methoxylation, to form the benzo[de][1][9]naphthyridine core of aaptamine.[14][15]

Experimental Workflows

The general workflow for the discovery and characterization of novel naphthyridine alkaloids from natural sources follows a series of systematic steps, from collection to biological evaluation.

References

- 1. Enzymes in jasmonate biosynthesis - structure, function, regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Research Advances on Matrine [frontiersin.org]

- 5. Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 7. academic.oup.com [academic.oup.com]

- 8. Isolation and Synthesis of Veranamine, an Antidepressant Lead from the Marine Sponge Verongula rigida - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and Synthesis of Veranamine, an Antidepressant Lead from the Marine Sponge Verongula rigida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trimethyllysine: From Carnitine Biosynthesis to Epigenetics [mdpi.com]

- 13. Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tyrosine biosynthesis, metabolism, and catabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,5-Naphthyridine-4-carboxylic Acid from Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the synthesis of 1,5-naphthyridine-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry, starting from readily available aminopyridines. The primary synthetic route detailed is the Gould-Jacobs reaction, a reliable and widely used method for the preparation of 4-hydroxy-1,5-naphthyridine-3-carboxylic esters, which are then hydrolyzed to the target carboxylic acid. This document offers step-by-step procedures, quantitative data, and visual representations of the synthetic pathway to aid researchers in the successful synthesis and further derivatization of this important molecule.

Introduction

The 1,5-naphthyridine core is a prominent structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The synthesis of substituted 1,5-naphthyridines is, therefore, of significant interest to the drug discovery and development community. One of the most common and efficient methods for constructing the 1,5-naphthyridine skeleton is the Gould-Jacobs reaction, which utilizes 3-aminopyridine and a malonic ester derivative as key starting materials.[1][2] This method offers a versatile entry point to various substituted 1,5-naphthyridines.

This document outlines the synthesis of this compound, which can be further modified. The described synthesis involves a three-step sequence:

-

Condensation: Reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME) to form the enamine intermediate, diethyl 2-(((pyridin-3-yl)amino)methylene)malonate.

-

Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at high temperature to yield ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

-

Hydrolysis: Saponification of the ester to the desired 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

-

Decarboxylation (Optional): The resulting 3-carboxylic acid can be decarboxylated to 4-hydroxy-1,5-naphthyridine.[1]

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of this compound from 3-aminopyridine is depicted below.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(((pyridin-3-yl)amino)methylene)malonate (Enamine Intermediate)

This protocol describes the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate.

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (EMME)

-

Toluene

-

Skelly B (or Hexanes)

Procedure:

-

A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents) in toluene is heated at reflux for 2-4 hours.[3]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in boiling Skelly B (or hexanes) and filtered while hot.[3]

-

The filtrate is allowed to cool to room temperature, upon which the product crystallizes.

-

The solid product is collected by filtration, washed with cold Skelly B, and dried under vacuum.

Expected Yield: 75-85%

Protocol 2: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

This protocol details the thermal cyclization of the enamine intermediate.

Materials:

-

Diethyl 2-(((pyridin-3-yl)amino)methylene)malonate

-

Dowtherm A (or diphenyl ether)

Procedure:

-

Diethyl 2-(((pyridin-3-yl)amino)methylene)malonate is added to a high-boiling solvent such as Dowtherm A or diphenyl ether.

-

The mixture is heated to approximately 250 °C with stirring.[2]

-

The reaction is maintained at this temperature for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.

-

The reaction mixture is then cooled to room temperature, which may result in the precipitation of the product.

-

The reaction mixture can be diluted with an equal volume of an inert solvent like hexanes to facilitate precipitation.

-

The solid product is collected by filtration, washed thoroughly with hexanes or a similar non-polar solvent to remove the high-boiling solvent, and then dried.

Expected Yield: 60-70%

Protocol 3: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

This protocol describes the hydrolysis of the ester to the carboxylic acid.

Materials:

-

Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A suspension of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v) is heated at reflux.

-

The reaction is monitored by TLC until the starting material is consumed (typically 2-4 hours).

-

The reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities.

-

The clear filtrate is then acidified to a pH of approximately 3-4 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Expected Yield: 85-95%

Protocol 4: Synthesis of this compound

To obtain the title compound without the 4-hydroxy group, a two-step sequence of chlorination followed by reduction is typically employed.

Part A: Synthesis of Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate

Materials:

-

Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate is carefully added to an excess of phosphorus oxychloride.

-

The mixture is heated at reflux for 2-3 hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution).

-

The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Part B: Synthesis of Ethyl 1,5-naphthyridine-3-carboxylate

Materials:

-

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas

-

Ethanol or Ethyl Acetate

Procedure:

-

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is dissolved in a suitable solvent like ethanol or ethyl acetate.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the product.

Part C: Hydrolysis to this compound

The procedure is analogous to Protocol 3, using ethyl 1,5-naphthyridine-3-carboxylate as the starting material.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 3-Aminopyridine | 1.0 | Diethyl Ethoxymethylenemalonate | 1.05 | Toluene | Reflux | 2-4 | Diethyl 2-(((pyridin-3-yl)amino)methylene)malonate | 75-85 |

| 2 | Diethyl 2-(((pyridin-3-yl)amino)methylene)malonate | 1.0 | - | - | Dowtherm A | 250 | 0.5-1 | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | 60-70 |

| 3 | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | 1.0 | NaOH | Excess | Water | Reflux | 2-4 | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | 85-95 |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final product and its characterization.

Figure 2: Logical workflow for the synthesis and characterization.

Conclusion

The Gould-Jacobs reaction provides an effective and straightforward methodology for the synthesis of this compound derivatives from aminopyridines. The protocols outlined in this document are robust and can be adapted for the synthesis of various analogs by employing substituted 3-aminopyridines. These application notes serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and materials science.

References

Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The Gould-Jacobs reaction is a classical and effective method for the synthesis of 4-hydroxyquinoline derivatives, and its application has been successfully extended to the preparation of 4-hydroxy-1,5-naphthyridines.[1][4] This reaction provides a versatile and straightforward route to this important class of compounds, which are valuable intermediates in the development of novel therapeutics.[5]

The Gould-Jacobs reaction for 1,5-naphthyridine synthesis typically involves two key steps: the initial condensation of a 3-aminopyridine derivative with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal or microwave-assisted intramolecular cyclization of the resulting intermediate.[1][2] Subsequent hydrolysis and decarboxylation can then yield the corresponding 4-hydroxy-1,5-naphthyridine.[1][4]

These application notes provide detailed protocols for the synthesis of 1,5-naphthyridine derivatives via the Gould-Jacobs reaction, offering both conventional thermal and modern microwave-assisted methodologies. The information is intended to guide researchers in the successful synthesis and exploration of this important heterocyclic system for applications in drug discovery and materials science.

Reaction Mechanism and Workflow

The Gould-Jacobs reaction for the synthesis of 1,5-naphthyridines proceeds through a well-established mechanism. The initial step involves a nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form a vinylogous amide intermediate. The subsequent high-temperature cyclization proceeds via a 6-electron electrocyclization, leading to the formation of the dihydronaphthyridine ring system, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Naphthyridine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, make them privileged scaffolds in drug discovery.[1][2] The Friedländer synthesis is a classical and versatile method for the construction of the quinoline and, by extension, the naphthyridine ring system. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[3][4]

Recent advancements in the Friedländer synthesis have focused on developing more environmentally benign and efficient protocols. These include the use of green solvents like water, ionic liquids, solvent-free conditions, and microwave-assisted synthesis to improve yields, reduce reaction times, and simplify work-up procedures.[5][6]

Applications in Drug Development

Naphthyridine derivatives have shown promise in targeting a variety of diseases. For instance, certain derivatives have been identified as potential inhibitors of the human serotonin transporter (hSERT), suggesting their utility in treating depression.[5][7] Others have exhibited potent activity against various cancer cell lines and have been investigated as inhibitors of signaling pathways such as WNT, AKT/mTOR, ERK, and JNK.[8] The 1,8-naphthyridine core is present in several approved drugs, including the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[5]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Friedländer synthesis of various 1,8-naphthyridine derivatives under different catalytic systems.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-methyl-1,8-naphthyridine in Water [7]

| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | 50 | 6 | 98 |

| 2 | 2 | 50 | 6 | 98 |